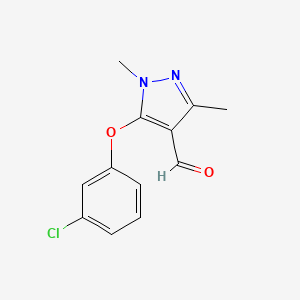
5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “5-(3-chlorophenoxy)” and “1,3-dimethyl” parts suggest that it has a chlorophenoxy group and two methyl groups attached to the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of 1,3-diketones with hydrazine . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring with a chlorophenoxy group attached at the 5-position and two methyl groups attached at the 1 and 3 positions .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various heterocyclic compounds. For instance, Quiroga et al. (2010) described the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction, used in synthesizing heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010). Similarly, Kumar et al. (2019) demonstrated the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles (Kumar et al., 2019).
Antioxidant Agent Synthesis
Prabakaran et al. (2021) explored the catalytic synthesis of novel chalcone derivatives using 5-chlorothiophen-2-yl-1H-pyrazole-4-carbaldehyde. These compounds exhibited potential as antioxidants (Prabakaran et al., 2021).
Structural Studies and Crystallography
Xu and Shi (2011) conducted a study on the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing insights into its molecular configuration (Xu & Shi, 2011). Cuartas et al. (2017) reported on the molecular structures and supramolecular assembly of reduced 3,4'-bipyrazoles derived from similar pyrazole precursors (Cuartas et al., 2017).
Sonogashira-Type Reactions
Vilkauskaitė et al. (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type reactions, leading to the production of pyrazolo[4,3-c]pyridines, important in medicinal chemistry (Vilkauskaitė et al., 2011).
Synthesis of Antihyperglycemic Agents
Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole and indenone rings, exhibiting antihyperglycemic properties. These compounds were derived from 3-(6-substituted-2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbaldehyde derivatives (Kenchappa et al., 2017).
Novel Synthesis Methods
Thakrar et al. (2012) reported the synthesis of 1,4-dihydropyridines bearing a pyrazole moiety in the 4-position, demonstrating an efficient synthesis method (Thakrar et al., 2012).
Review on Chemical Reactivity
Gouda et al. (2016) provided a comprehensive survey of the preparation methods and chemical reactivity of 5-chloropyrazole-4-carbaldehyde, highlighting its role as an important intermediate in synthesizing various heterocyclic systems (Gouda et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-4-9(13)6-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDGZRZKOITABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2686834.png)

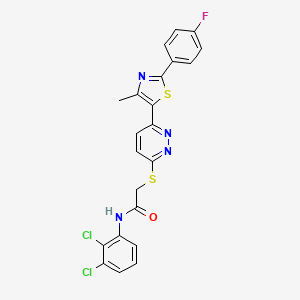
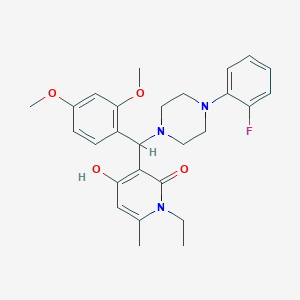

![2-methyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile](/img/no-structure.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2686843.png)
![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)
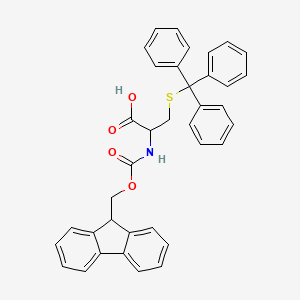
![N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2686848.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2686849.png)
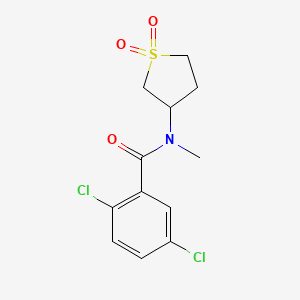
![2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2686853.png)
